molecular formula C4H10N2O2 B101126 beta-N-Methylamino-L-alanine CAS No. 15920-93-1

beta-N-Methylamino-L-alanine

Cat. No. B101126
CAS RN: 15920-93-1
M. Wt: 118.13 g/mol
InChI Key: UJVHVMNGOZXSOZ-VKHMYHEASA-N
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Description

Beta-N-Methylamino-L-alanine Neurotoxicity and Interaction with Bicarbonate

Beta-N-methylamino-L-alanine (BMAA) is an excitotoxic amino acid found in cycad seeds and has been implicated in the neurodegenerative condition known as Guam amyotrophic lateral sclerosis-parkinsonism-dementia. The neurotoxicity of BMAA is not well understood due to its lack of an omega acidic moiety, which is common in other excitatory amino acids. However, studies have shown that BMAA's neurotoxic and neuroexcitatory effects in murine cortical cell cultures are only observed when physiological concentrations of bicarbonate are present. This suggests that bicarbonate may noncovalently interact with BMAA, potentially altering its molecular configuration to activate glutamate receptors .

Agonistic Action at Non-NMDA-Type Receptors

Further investigation into BMAA's mechanism of action revealed that in the presence of bicarbonate, BMAA can activate ionic currents that are not antagonized by typical excitatory amino acid receptor antagonists. These currents are modulated by extracellular calcium concentrations and are significantly potentiated by the addition of bicarbonate, which also causes a shift in pH. The potentiation of BMAA by bicarbonate suggests an agonist action at non-NMDA-type receptors, as the currents are not affected by NMDA receptor antagonists or by the presence of extracellular magnesium .

Interaction with Erythrocyte Membrane Cytoskeletal Proteins

BMAA's interaction with biological membranes has also been studied, particularly with erythrocyte membranes. Using electron paramagnetic resonance techniques, it was found that BMAA does not alter the motion or order of bilayer lipids but does cause a significant, dose-dependent alteration in the physical state of cytoskeletal proteins. This interaction with cytoskeletal proteins could be a potential mechanism for BMAA's neurotoxicity and may contribute to the neurological disorders observed in the Chamorro population of Guam .

Analysis of BMAA Derivatives for Mass Spectrometry

For the analysis of BMAA via gas chromatography/mass spectrometry (GC/MS), it is necessary to derivatize BMAA to a nonpolar, volatile compound. This is achieved by reacting BMAA with ethyl chloroformate. Research into the mass spectrometric fragmentation patterns of the BMAA derivative revealed that the formation of a specific ion is due to the loss of [CH3CH2O.] from the amino groups, which is a departure from previous assumptions. Understanding these fragmentation pathways is crucial for the accurate identification and quantification of BMAA .

Scientific Research Applications

Detection and Analysis Techniques

Beta-N-methylamino-L-alanine (BMAA) is a neurotoxic amino acid produced by cyanobacteria. Research has developed methods for detecting BMAA in biological samples, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). These methods are crucial for identifying BMAA in environmental and biological samples, contributing to our understanding of its distribution and potential impacts (Esterhuizen & Downing, 2008); (Spáčil et al., 2010).

Neurotoxicity and Neurodegenerative Diseases

Several studies have investigated the potential role of BMAA in neurodegenerative diseases. BMAA has been linked to neurotoxic effects and alterations in proteins associated with neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) (Muñoz-Sáez et al., 2013); (Cruz-Aguado et al., 2006).

Impact on Cellular and Molecular Functions

Research has also focused on the impact of BMAA on cellular and molecular functions. Studies show that BMAA can affect amino acid metabolism pathways, neurotransmitter synthesis, and induce oxidative stress in human neuroblastoma cells (Engskog et al., 2017); (Liu et al., 2009).

Safety And Hazards

BMAA is a neurotoxin and its potential role in various neurodegenerative disorders is the subject of scientific research . Consumption of shark fin soup and cartilage pills may pose a health risk due to the presence of BMAA .

Future Directions

There is ongoing research into the potential role of BMAA in neurodegenerative diseases . Future research directions include the development of standardized detection methods for BMAA and further investigation into its potential role as a secondary factor in neurodegenerative diseases .

properties

IUPAC Name

(2S)-2-amino-3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVHVMNGOZXSOZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166611
Record name beta-N-Methylamino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-N-Methylamino-L-alanine

CAS RN

15920-93-1
Record name β-(N-Methylamino)-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15920-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-N-Methylamino-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-N-Methylamino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-METHYLAMINO-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
JH Weiss, DW Choi - Science, 1988 - science.org
Ingestion of the excitotoxic cycad seed amino acid β-N-methylamino-L-alanine may be responsible for the neuronal degeneration associated with Guam amyotrophic lateral sclerosis-…
Number of citations: 236 www.science.org
SA Banack, TA Caller, EW Stommel - Toxins, 2010 - mdpi.com
… The non-protein amino acid beta-N-methylamino-L-alanine (BMAA) was first associated with the high incidence of Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/…
Number of citations: 134 www.mdpi.com
D Lobner, PMT Piana, AK Salous, RW Peoples - Neurobiology of disease, 2007 - Elsevier
… The cycad neurotoxic amino acid, beta-N-methylamino-l-alanine (BMAA), elevates intracellular … Beta-N-methylamino-l-alanine. Chronic oral administration in not neurotoxic to mice …
Number of citations: 276 www.sciencedirect.com
Y Zhang, JK Whalen - Water Research, 2020 - Elsevier
Diverse taxa of cyanobacteria, dinoflagellates and diatoms produce β-N-methylamino-l-alanine (BMAA), a non-lipophilic, non-protein amino acid. BMAA is a neurotoxin in mammals. Its …
Number of citations: 17 www.sciencedirect.com
S Papapetropoulos - Neurochemistry international, 2007 - Elsevier
… The naturally occurring, non-essential amino acid beta-N-methylamino-l-alanine (BMAA) has been recently found in high concentrations in brain tissues of patients with tauopathies …
Number of citations: 76 www.sciencedirect.com
LE Brand, J Pablo, A Compton, N Hammerschlag… - Harmful algae, 2010 - Elsevier
… Recent studies demonstrate that most cyanobacteria produce the neurotoxin beta-N-methylamino-l-alanine (BMAA) and that it can biomagnify in at least one terrestrial food chain. …
Number of citations: 280 www.sciencedirect.com
D Réveillon, E Abadie, V Séchet, L Brient, V Savar… - Marine Drugs, 2014 - mdpi.com
β-N-methylamino-l-alanine (BMAA) is a neurotoxic non-protein amino acid suggested to be involved in neurodegenerative diseases. It was reported to be produced by cyanobacteria, …
Number of citations: 71 www.mdpi.com
A Sieroslawska, A Rymuszka - Aquatic Toxicology, 2019 - Elsevier
… Beta-N-methylamino-L-alanine (BMAA), the L isoform, was first extracted from the seeds of … Beta-N-methylamino-L-alanine is a non-proteinogenic amino acid with strong neurotoxic …
Number of citations: 15 www.sciencedirect.com
O Okle, L Rath, CG Galizia, DR Dietrich - Toxicology and applied …, 2013 - Elsevier
… The cyanobacterially produced neurotoxin beta-N-methylamino-l-alanine (BMAA) is thought to induce amyotrophic lateral sclerosis/Parkinsonism dementia complex (ALS/PDC)-like …
Number of citations: 38 www.sciencedirect.com
TG Myers, SD Nelson - Journal of Biological Chemistry, 1990 - Elsevier
… beta-N-Methylamino-L-alanine (BMAA) reacts with dissolved carbon dioxide to form two carbamate compounds at physiological pH, temperature and bicarbonate concentration. The …
Number of citations: 84 www.sciencedirect.com

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